molecular formula C14H14N2O B3016062 1-ethyl-N-prop-2-ynylindole-3-carboxamide CAS No. 1240846-78-9

1-ethyl-N-prop-2-ynylindole-3-carboxamide

Cat. No. B3016062
CAS RN: 1240846-78-9
M. Wt: 226.279
InChI Key: AXZQGGBLVHSTNW-UHFFFAOYSA-N
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Description

1-Ethyl-N-prop-2-ynylindole-3-carboxamide (EPIC) is a synthetic indole derivative. Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks .


Molecular Structure Analysis

The molecular formula of 1-ethyl-N-prop-2-ynylindole-3-carboxamide is C14H14N2O, and its molecular weight is 226.279.


Chemical Reactions Analysis

The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .

Scientific Research Applications

Chemical Transformations and Synthesis

1-ethyl-N-prop-2-ynylindole-3-carboxamide, as part of the indole carboxamide family, is involved in various chemical synthesis and transformation processes. For instance, ethyl 3-methylindole-2-carboxylate can be transformed into ethyl 3-methyl-2-oxoindoline-3-carboxylate and similar compounds through reactions with sulphuryl chloride, bromine, or ethyl NN-dichlorocarbamate (Acheson, Prince, & Procter, 1979). These transformations are significant for the synthesis of more complex organic compounds.

Synthesis of Novel Compounds

The compound is also instrumental in the synthesis of novel organic compounds. For instance, various 1-methyl-, 1-triisopropylsilyl-, and 1-benzylindoles are carboxylated with the aid of Me2AlCl to yield 1-substituted indole-3-carboxylic acids (Nemoto et al., 2016). These reactions are crucial in expanding the range of indole-based compounds with potential applications in pharmaceuticals and materials science.

Crystal Structure Analysis

The compound plays a role in crystal structure analysis, as seen in the synthesis and crystal structures of novel trisamides, including ethyl-substituted N,N′,N′′-trialkylbenzene-1,3,5-carboxamides (Jiménez et al., 2009). These studies help in understanding the molecular conformations and interactions in solid-state structures, which is vital for designing new materials and drugs.

Catalytic Applications

The compound is also used in catalytic applications, such as in the AuCl3-catalyzed cycloisomerization of N-propargylindole-2-carboxamides, leading to the synthesis of beta-carbolinones (England & Padwa, 2008). These processes are essential for developing new synthetic methods in organic chemistry.

Medicinal Chemistry

In medicinal chemistry, compounds like 1-ethyl-N-prop-2-ynylindole-3-carboxamide are often used as intermediates or building blocks for the synthesis of potential drug candidates. For instance, they are involved in the synthesis of carboxamide derivatives with potential anticancer activity, as explored through DFT conformational, wavefunction-based reactivity analysis, docking, and MD simulations (Al-Otaibi et al., 2022).

Mechanism of Action

The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

1-ethyl-N-prop-2-ynylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-3-9-15-14(17)12-10-16(4-2)13-8-6-5-7-11(12)13/h1,5-8,10H,4,9H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZQGGBLVHSTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)NCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-prop-2-ynylindole-3-carboxamide

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